molecular formula C7H5Cl2I B1447353 1,5-Dichloro-2-iodo-4-methylbenzene CAS No. 1804414-08-1

1,5-Dichloro-2-iodo-4-methylbenzene

Cat. No.: B1447353
CAS No.: 1804414-08-1
M. Wt: 286.92 g/mol
InChI Key: RJVCIWMIAJMKGK-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-iodo-4-methylbenzene is an organic compound with the molecular formula C7H5Cl2I It is a derivative of toluene, where two hydrogen atoms on the benzene ring are replaced by chlorine atoms and one by an iodine atom

Properties

IUPAC Name

1,5-dichloro-2-iodo-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2I/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVCIWMIAJMKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-2-iodo-4-methylbenzene typically involves halogenation reactions. One common method is the iodination of 2,4-dichlorotoluene. This can be achieved by reacting 2,4-dichlorotoluene with iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent, temperature control, and reaction time are critical factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-iodo-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to remove halogen atoms, leading to the formation of less substituted toluenes.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents at elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of 2,4-dichloro-5-aminotoluene or 2,4-dichloro-5-thiolotoluene.

    Oxidation: Formation of 2,4-dichloro-5-iodobenzoic acid or 2,4-dichloro-5-iodobenzaldehyde.

    Reduction: Formation of 2,4-dichlorotoluene or 2-chlorotoluene.

Scientific Research Applications

1,5-Dichloro-2-iodo-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-iodo-4-methylbenzene involves its interaction with various molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to biological molecules. For instance, the iodine atom can participate in halogen bonding, affecting the compound’s interaction with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dichloro-2-iodo-4-methylbenzene is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This combination of halogens provides distinct reactivity patterns and potential for diverse applications in synthesis and research.

Biological Activity

1,5-Dichloro-2-iodo-4-methylbenzene, also known as a halogenated aromatic compound, is recognized for its potential biological activities. This compound is structurally related to other halogenated compounds and has been the subject of various studies aimed at understanding its biochemical interactions and pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C7H5Cl2I
  • Molecular Weight : 286.92 g/mol
  • Chemical Structure : The compound features two chlorine atoms and one iodine atom attached to a methyl-substituted benzene ring. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Interactions : Similar compounds have shown interactions with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics. The inhibition or alteration of these enzymes can lead to significant biochemical consequences, including oxidative stress and cellular damage.
  • Cell Signaling Pathways : The compound may influence cell signaling pathways, particularly those involving G protein-coupled receptors (GPCRs). This interaction can modulate various physiological responses, including stress response mechanisms and gene expression changes.

Biological Activity

Research has indicated several aspects of the biological activity of this compound:

  • Cytotoxicity : Studies have shown that halogenated compounds can exhibit cytotoxic effects on various cell lines. For instance, related compounds have demonstrated significant toxicity towards B16 melanoma cells in vitro, suggesting potential anti-tumor properties .
  • Genotoxicity : The compound's halogenated nature raises concerns regarding its genotoxic potential. Compounds with similar structures have been implicated in DNA damage and mutagenesis, warranting further investigation into the genotoxic effects of this compound .

Case Studies

Several case studies have explored the biological implications of halogenated aromatic compounds:

  • In Vitro Studies : Research on related dichlorinated compounds has shown that they can induce apoptosis in cancer cell lines through the activation of stress-related pathways . These findings suggest that this compound may possess similar properties.
  • Animal Models : In vivo studies using animal models have indicated that exposure to halogenated compounds can lead to systemic effects, including reproductive toxicity and developmental abnormalities. Such studies highlight the need for careful assessment of the risks associated with exposure to this compound .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy:

  • Absorption and Distribution : Due to its lipophilic nature, the compound is likely to be well absorbed in biological systems. However, its distribution may be influenced by metabolic processes involving cytochrome P450 enzymes.
  • Metabolism : The metabolism of halogenated compounds often involves dehalogenation pathways leading to less toxic metabolites. The specific metabolic pathways for this compound require further elucidation through detailed studies .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
CytotoxicityInduces apoptosis in melanoma cells
GenotoxicityPotential DNA damage observed
Enzyme InteractionInhibits cytochrome P450 enzymes
Cell Signaling ModulationAffects GPCR-mediated pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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